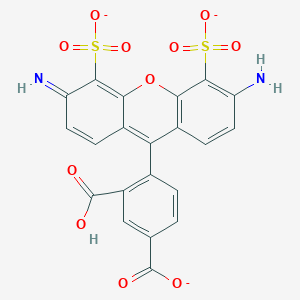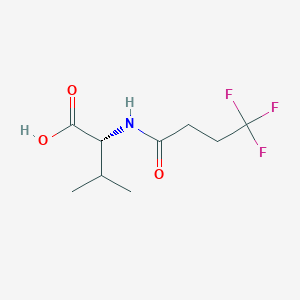
(4,4,4-Trifluorobutanoyl)-D-valine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,4,4-Trifluorobutanoyl)-D-valine is a compound that combines the structural features of trifluorobutanoyl and D-valine The trifluorobutanoyl group introduces fluorine atoms into the molecule, which can significantly alter its chemical and physical properties D-valine is an amino acid that is part of the structure of many proteins
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,4,4-Trifluorobutanoyl)-D-valine typically involves the reaction of D-valine with 4,4,4-trifluorobutanoyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include cooling to control the exothermic nature of the reaction and to ensure the stability of the reactants and products .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps to ensure the purity of the final product, such as recrystallization or chromatography. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(4,4,4-Trifluorobutanoyl)-D-valine can undergo various types of chemical reactions, including:
Oxidation: The trifluorobutanoyl group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The trifluorobutanoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
Chemistry
In chemistry, (4,4,4-Trifluorobutanoyl)-D-valine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of fluorinated amino acids on protein structure and function. The incorporation of this compound into peptides and proteins can provide insights into the role of fluorine in biological systems.
Medicine
In medicine, this compound has potential applications in drug design and development. The presence of fluorine atoms can improve the pharmacokinetic properties of drugs, such as their metabolic stability and bioavailability.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as agrochemicals, polymers, and electronic materials .
Mechanism of Action
The mechanism of action of (4,4,4-Trifluorobutanoyl)-D-valine involves its interaction with specific molecular targets. The trifluorobutanoyl group can interact with enzymes and receptors, altering their activity. The D-valine component can be recognized by biological systems, allowing the compound to be incorporated into proteins and peptides. The exact pathways involved depend on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4,4,4-Trifluorobutanoyl chloride: A precursor in the synthesis of (4,4,4-Trifluorobutanoyl)-D-valine.
4,4,4-Trifluorobutanol: Another fluorinated compound with different applications.
N-(3,4-dimethylphenyl)-1-(4,4,4-trifluorobutanoyl)-3-piperidinamine: A compound with a similar trifluorobutanoyl group but different biological activity
Uniqueness
This compound is unique due to its combination of a fluorinated acyl group and an amino acid. This structure allows it to interact with both chemical and biological systems in ways that other compounds cannot. Its ability to introduce fluorine atoms into peptides and proteins makes it a valuable tool in various research and industrial applications.
Properties
Molecular Formula |
C9H14F3NO3 |
|---|---|
Molecular Weight |
241.21 g/mol |
IUPAC Name |
(2R)-3-methyl-2-(4,4,4-trifluorobutanoylamino)butanoic acid |
InChI |
InChI=1S/C9H14F3NO3/c1-5(2)7(8(15)16)13-6(14)3-4-9(10,11)12/h5,7H,3-4H2,1-2H3,(H,13,14)(H,15,16)/t7-/m1/s1 |
InChI Key |
QEJQYLSLCQIJFW-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)[C@H](C(=O)O)NC(=O)CCC(F)(F)F |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



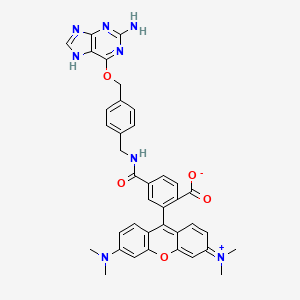


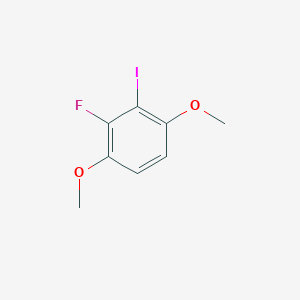

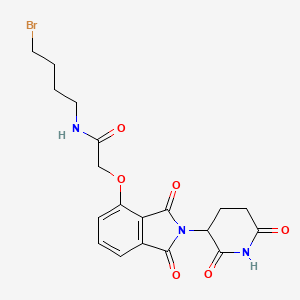
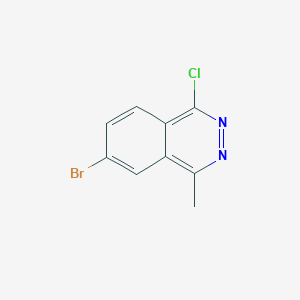
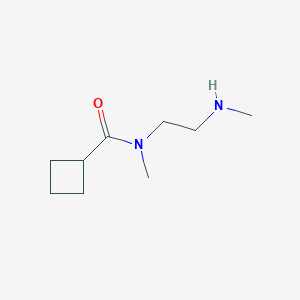
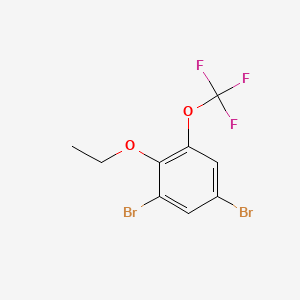
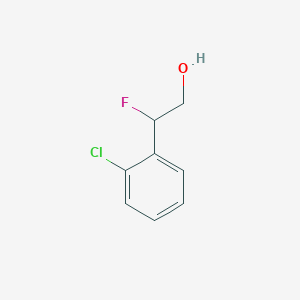
![17-Hydroxy-10-(hydroxymethyl)-13-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14765019.png)
